molecular formula C13H19NO2 B7867153 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

Cat. No. B7867153
M. Wt: 221.29 g/mol
InChI Key: LBZLINTVNISAPP-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant and Antimicrobial Potential : A study by Harini et al. (2014) described the synthesis of novel oxime esters related to 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine, highlighting their promising antioxidant and antimicrobial activities. Some of these compounds demonstrated significant efficacy in biological assays, with notable antioxidant and antibacterial activities (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

  • Metabolic Studies : Research by Smith and Bennett (1958) investigated the metabolic conversion of certain phenyl groups, including the 4-hydroxy-3-methoxyphenyl group, which is a part of the chemical structure of interest. This study contributed to understanding the metabolic pathways and transformations of related compounds (Smith & Bennett, 1958).

  • Dopamine Transporter Inhibition : Lapa et al. (2005) synthesized potent inhibitors of the dopamine transporter, including compounds structurally related to 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine. These compounds demonstrated high potency in binding to the dopamine transporter and affected locomotor activity in mice, suggesting potential applications in neurological research (Lapa, Byrd, Lapa, Budygin, Childers, Jones, & Harp, 2005).

  • Structural and Activity Evaluation : Wu et al. (2021) synthesized and evaluated the structural properties and activity of a compound containing the 4-hydroxy-3-methoxyphenyl group. This study involved molecular docking and inhibitory activity evaluation, indicating the compound's potential in protein interaction studies (Wu, Ye, Guo, Liao, Liao, Chunshen, Chai, & Zhou, 2021).

  • NMR Study of Derivatives : A study by Dega-Szafran, Dulewicz, and Szafran (2006) conducted an NMR study of betaine derivatives related to 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine. This research contributed to the understanding of the conformational aspects of such compounds (Dega-Szafran, Dulewicz, & Szafran, 2006).

properties

IUPAC Name

4-(3-methoxyphenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14-8-6-13(15,7-9-14)11-4-3-5-12(10-11)16-2/h3-5,10,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZLINTVNISAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

Synthesis routes and methods I

Procedure details

A solution of 159 ml. of n-butyl lithium in 100 ml. of hexane containing 47.7 g. of 3-methoxybromobenzene was stirred at -25° C. for twenty minutes and then was warmed to room temperature at which temperature it was stirred for one hour, thus providing 3-methoxyphenyllithium. The reaction mixture was chilled to 10° C. and stirred while a solution of 50 g. of 1-methyl-4-piperidone in 100 ml. of diethyl ether was added in dropwise fashion over a thirty minute period. Following the completion of the addition, the reaction mixture was stirred for two additional hours, and was then mixed with 50 ml. of saturated aqueous sodium chloride solution. The aqueous solution was extracted several times with diethyl ether, and the ethereal extracts were combined and concentrated to dryness to provide 38 g. of 1-methyl-4-hydroxy-4-(3-methoxyphenyl)piperidine formed in the above reaction.
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3-methoxyphenyllithium
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Synthesis routes and methods II

Procedure details

A suitable dry reaction vessel having a mechanical stirrer, low temperature thermometer and addition funnel was charged with 250 g (1.34 mol) of m-bromoanisole (Aldrich Chemical Company, Milwaukee, Wis.) in 675 ml of dry tetrahydrofuran and the solution was cooled under nitrogen to -50° C. to -55° C. in a dry ice/acetone bath. A solution of 1357 ml. of sec.-butyllithium in cyclohexane (1.71 mol) was added dropwise to the reaction mixture at such a rate so that the temperature did not rise above -50° C. The resulting white suspension was stirred at -50° C. for 1 hour followed by the addition of 174.2 g (1.54 mol) of 1-methyl-4-piperidone (Aldrich Chemical Company) in 440 ml of dry tetrahydrofuran so as to maintain the reaction temperature below -40° C. When the addition was complete the temperature was allowed to rise to approximately -20° C. over approximately 11/2 hours and then to room temperature over a 1 hour period. Residual sec.-butyllithium was quenched by the addition of 350 ml of saturated sodium chloride solution followed by the addition of 525 ml of water. The aqueous phase was separated and extracted twice with 350 ml portions of methylene chloride. The combined organic extracts were extracted in two portions, each with 1250 ml of 1N hydrochloric acid. The separated aqueous extracts were made basic (pH=10) with 28 percent ammonium hydroxide and extracted 3 times with 350 ml portions of methylene chloride. The organic phase was dried over anhydrous sodium sulfate and the solvent was evaporated in vacuo. The residue was slurried in 1000 ml of hot hexane and the slurry was cooled and filtered. The isolated crystalline product was dried in a vacuum oven to provide 225.6 g of 98% pure product.
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250 g
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440 mL
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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